Morpholine, 4-(1,1-dipropylpentyl)-
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Overview
Description
Morpholine, 4-(1,1-dipropylpentyl)- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 1,1-dipropylpentyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides. For example, a common method involves the coupling, cyclization, and reduction of amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of solvents like dichloromethane and reagents such as DIPEA (N,N-diisopropylethylamine) at low temperatures .
Industrial Production Methods
Industrial production of morpholine derivatives can involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,1-dipropylpentyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various substituted morpholines .
Scientific Research Applications
Morpholine, 4-(1,1-dipropylpentyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in modulating lysosomal pH.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine, 4-(1,1-dipropylpentyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This can lead to the inactivation of lysosomal enzymes and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with a simpler structure.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
Morpholine, 4-(1,1-dipropylpentyl)- is unique due to the presence of the 1,1-dipropylpentyl group, which can impart distinct chemical and biological properties compared to other morpholine derivatives .
Properties
CAS No. |
835654-18-7 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
4-(4-propyloctan-4-yl)morpholine |
InChI |
InChI=1S/C15H31NO/c1-4-7-10-15(8-5-2,9-6-3)16-11-13-17-14-12-16/h4-14H2,1-3H3 |
InChI Key |
ZKWQKBVFNFONGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(CCC)N1CCOCC1 |
Origin of Product |
United States |
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